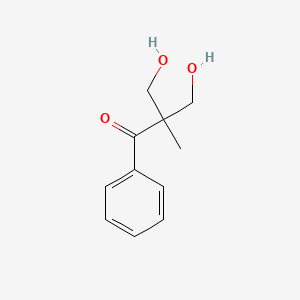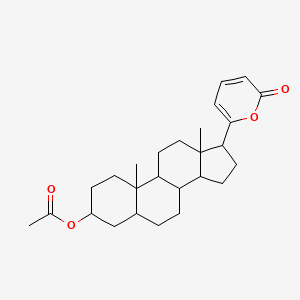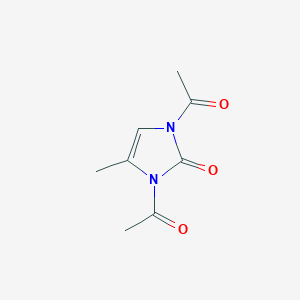![molecular formula C18H15NO2 B14704555 1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane] CAS No. 24971-27-5](/img/structure/B14704555.png)
1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spiro structure, which involves a dibenzoindole core fused with a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] typically involves multi-step organic reactions. The starting materials often include dibenzoindole derivatives and dioxolane precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学的研究の応用
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Spiro[indoline-3,2’-oxindole]: Another spiro compound with a different core structure.
Spiro[cyclohexane-1,2’-indole]: Features a cyclohexane ring fused with an indole moiety.
Spiro[fluorene-9,2’-indole]: Combines a fluorene ring with an indole structure.
Uniqueness
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.
特性
CAS番号 |
24971-27-5 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC名 |
spiro[1,3-dioxolane-2,2'-1H-phenanthro[9,8a-b]pyrrole] |
InChI |
InChI=1S/C18H15NO2/c1-2-4-14-13(3-1)11-16-17(7-8-19-16)5-6-18(12-15(14)17)20-9-10-21-18/h1-8,11H,9-10,12H2 |
InChIキー |
UKYHDCGPGFJZHG-UHFFFAOYSA-N |
正規SMILES |
C1COC2(O1)CC3=C4C=CC=CC4=CC5=NC=CC35C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


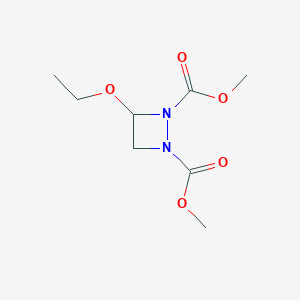
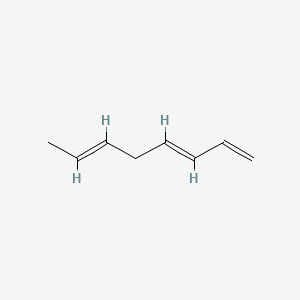
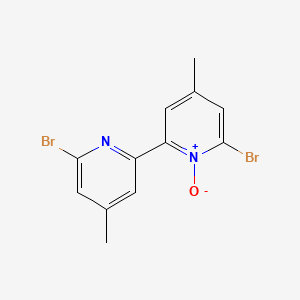
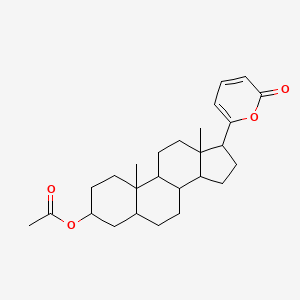
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
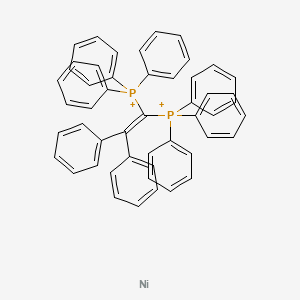
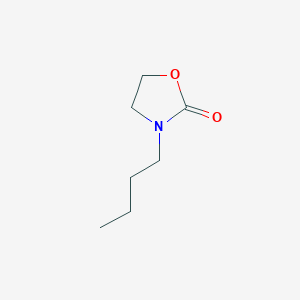
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

